molecular formula C12H12ClNO B1371115 4-Chloro-8-propoxyquinoline CAS No. 1156602-06-0

4-Chloro-8-propoxyquinoline

Cat. No. B1371115
CAS RN: 1156602-06-0
M. Wt: 221.68 g/mol
InChI Key: PPYMIVOMBONZGI-UHFFFAOYSA-N
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Description

4-Chloro-8-propoxyquinoline, also known as CPQ, is a heterocyclic compound that belongs to the quinoline family. It has a molecular formula of C12H12ClNO and a molecular weight of 221.68 g/mol .


Synthesis Analysis

The synthesis of 4-Chloro-8-propoxyquinoline and its derivatives involves various methods. One of the common methods is the metal-assisted, metal-free, organo-catalytic, photoxidative routes to achieve the synthesis of functionalized or fused 4-quinolones . Another method involves the reaction of 8-hydroxyquinoline with ciprofloxacin in the presence of paraformaldehyde .


Molecular Structure Analysis

The structural and spectroscopic characteristics of the synthesized structurally novel compound 4-chloro-8-propoxyquinoline have been examined by means of experimental and computational quantum chemical methods like density functional theory (DFT) .


Chemical Reactions Analysis

4-Chloro-8-propoxyquinoline undergoes various nucleophilic substitution reactions. For instance, it reacts with certain thiols to form 4-substituted 2-quinolinones and quinolinethiones, such as 4-sulfanyl, hydrazino, azido, and amino derivatives .

Scientific Research Applications

Anticancer Applications

4-Chloro-8-propoxyquinoline has shown promise in anticancer research due to its ability to interfere with cellular processes that are pivotal in cancer development and progression. The quinoline nucleus is a common feature in many anticancer drugs, such as topotecan and camptothecin, which suggests that derivatives like 4-Chloro-8-propoxyquinoline could be engineered to target specific cancer pathways .

Antimicrobial Activity

The antimicrobial properties of quinoline derivatives make them valuable in the development of new antibiotics. 4-Chloro-8-propoxyquinoline could potentially be utilized to create novel antibacterial agents, especially in the fight against drug-resistant strains .

Antimalarial Potential

Quinoline-based compounds have a long history in antimalarial treatments, with chloroquine being a well-known example. The structural modification of quinolines, including 4-Chloro-8-propoxyquinoline, is an ongoing area of research aimed at developing more effective and less toxic antimalarial agents .

Anti-Tuberculosis (TB) Agents

Given the rise of multi-drug-resistant TB, there is a need for new therapeutic agents. Quinoline derivatives have shown potential in this area, and 4-Chloro-8-propoxyquinoline could contribute to the synthesis of new anti-TB drugs .

Anti-Inflammatory Properties

The anti-inflammatory effects of quinoline derivatives are another area of interest. These compounds can modulate inflammatory pathways, suggesting that 4-Chloro-8-propoxyquinoline might be used in the treatment of chronic inflammatory diseases .

Antioxidant Effects

Oxidative stress is implicated in numerous diseases, and antioxidants are crucial in mitigating this damage. 4-Chloro-8-propoxyquinoline could be explored for its antioxidant capacity, potentially leading to applications in neurodegenerative disease research or in the management of oxidative stress-related conditions .

Anti-SARS-CoV-2 Activity

The recent pandemic has spurred interest in finding compounds that can combat SARS-CoV-2. Quinoline derivatives have been investigated for their potential anti-COVID-19 activity, and 4-Chloro-8-propoxyquinoline may offer a scaffold for developing compounds that can inhibit the virus .

Cardiovascular Therapeutics

Cardiovascular diseases remain a leading cause of death globally. Quinoline derivatives have been studied for their cardiovascular effects, which include the modulation of heart rate and blood pressure. Research into 4-Chloro-8-propoxyquinoline could lead to new treatments for heart disease .

properties

IUPAC Name

4-chloro-8-propoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO/c1-2-8-15-11-5-3-4-9-10(13)6-7-14-12(9)11/h3-7H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPYMIVOMBONZGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC2=C(C=CN=C21)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-8-propoxyquinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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